Phosphorylethanolamine-d4

Vue d'ensemble

Description

Applications De Recherche Scientifique

Phosphorylethanolamine-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace the incorporation and transformation of phosphorylethanolamine in biological systems.

Medicine: Used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new materials and processes, particularly in the field of biotechnology

Mécanisme D'action

Target of Action

Phosphorylethanolamine-d4 is a deuterium-labeled form of Phosphorylethanolamine . Phosphorylethanolamine is an endogenous metabolite . It is used to construct two different categories of phospholipids, glycerophospholipid and sphingomyelin .

Mode of Action

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

Phosphorylethanolamine is involved in the production of Sphingomyelin, a specific type of sphingolipid commonly present in animal cell membranes . It can be produced via three main biochemical pathways: the CDP-ethanolamine Kennedy pathway, mitochondrial phosphatidylserine (PS) decarboxylation pathway, and acylation of lysoPE .

Pharmacokinetics

It is known that deuteration can impact the pharmacokinetic and metabolic profiles of drugs . This could potentially affect the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, and thus its bioavailability.

Result of Action

It is known that phosphorylethanolamine, the compound from which it is derived, is utilized in the production of sphingomyelin, which plays important roles in cell division and protein secretion .

Analyse Biochimique

Biochemical Properties

Phosphorylethanolamine-d4 is involved in the synthesis of sphingomyelin, a type of sphingolipid commonly found in animal cell membranes . It interacts with several enzymes and proteins, including sphingomyelin synthase, which catalyzes the transfer of phosphorylethanolamine to ceramide, forming sphingomyelin. This interaction is essential for maintaining the structural integrity and functionality of cell membranes. Additionally, this compound is a substrate for phosphoethanolamine cytidylyltransferase, an enzyme that catalyzes the formation of CDP-ethanolamine, a key intermediate in the Kennedy pathway for phosphatidylethanolamine synthesis .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It is known to modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell growth, differentiation, and apoptosis . By affecting MAPK signaling pathways, this compound can alter gene expression profiles and impact cellular responses to external stimuli. Furthermore, it plays a role in the regulation of lipid metabolism, influencing the synthesis and turnover of phospholipids in cell membranes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, modulating their activity and stability. For instance, its interaction with sphingomyelin synthase and phosphoethanolamine cytidylyltransferase influences the synthesis of sphingomyelin and phosphatidylethanolamine, respectively . Additionally, this compound can act as an allosteric modulator of certain enzymes, altering their conformation and activity. This compound also affects gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term exposure to this compound has been observed to influence cellular functions, including alterations in lipid metabolism and membrane composition . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance lipid metabolism and improve membrane integrity . At high doses, this compound can exhibit toxic effects, including disruptions in cellular signaling and metabolic imbalances . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the Kennedy pathway for phosphatidylethanolamine synthesis and the sphingomyelin biosynthesis pathway . In the Kennedy pathway, this compound is converted to CDP-ethanolamine by phosphoethanolamine cytidylyltransferase, which is then used to synthesize phosphatidylethanolamine. In the sphingomyelin biosynthesis pathway, this compound is transferred to ceramide by sphingomyelin synthase to form sphingomyelin . These pathways are crucial for maintaining cellular lipid homeostasis and membrane integrity.

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It is incorporated into cell membranes and interacts with transport proteins and binding proteins that facilitate its movement across cellular compartments . The distribution of this compound within tissues is influenced by its interactions with lipid transporters and membrane-associated proteins, which help maintain its localization and accumulation in specific cellular regions .

Subcellular Localization

This compound is localized in several subcellular compartments, including the endoplasmic reticulum, Golgi apparatus, and plasma membrane . Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The activity and function of this compound are influenced by its localization, as it interacts with specific enzymes and proteins within these compartments to regulate lipid metabolism and membrane dynamics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phosphorylethanolamine-d4 can be synthesized by reacting ethanolamine or its solution with phosphorus pentoxide, phosphoric acid, phosphorus oxychloride, or their solutions at specific reaction temperatures. The reaction mixture is then heated and vacuum-dried to form phosphorylethanolamine or its hydrochloride. The product is dissolved in water, and additional ethanolamine or its solution is added .

Industrial Production Methods

The industrial production of this compound involves similar steps but on a larger scale. The process ensures high yield, low production cost, and high purity of the product. The use of water as a solvent in the reaction helps in achieving these goals while avoiding the generation of waste .

Analyse Des Réactions Chimiques

Phosphorylethanolamine-d4 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of phosphoric acid derivatives .

Comparaison Avec Des Composés Similaires

Phosphorylethanolamine-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in research applications. Similar compounds include:

Phosphorylethanolamine: The non-labeled version, which is also an endogenous metabolite.

Phosphocholine: Another phospholipid derivative used in similar research applications.

Phosphoserine: A phospholipid derivative involved in various biochemical pathways

This compound stands out due to its specific use in stable isotope labeling, making it a valuable tool in scientific research.

Propriétés

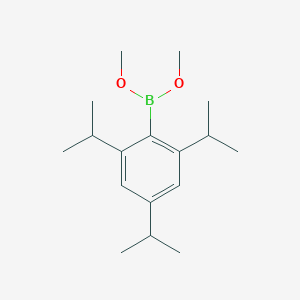

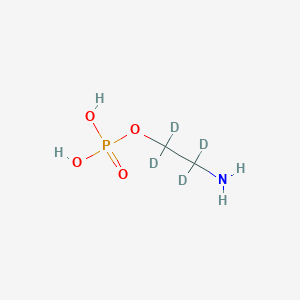

IUPAC Name |

(2-amino-1,1,2,2-tetradeuterioethyl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO4P/c3-1-2-7-8(4,5)6/h1-3H2,(H2,4,5,6)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHOOTKUPISOBE-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648956 | |

| Record name | 2-Amino(~2~H_4_)ethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169692-38-9 | |

| Record name | 2-Amino(~2~H_4_)ethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1169692-38-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.